molecular formula C19H17FN2O3S B2534863 N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide CAS No. 941941-34-0

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide

Cat. No.: B2534863
CAS No.: 941941-34-0
M. Wt: 372.41
InChI Key: OOAJLLUUVWKNEZ-UHFFFAOYSA-N
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Description

N-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide is a synthetic organic compound featuring a thiazole core substituted with a 3,4-dimethoxyphenyl ring and an acetamide linkage to a 4-fluorophenyl group. This structure places it within a class of compounds known for significant potential in medicinal chemistry and biological research. Thiazole and acetamide derivatives are extensively investigated for their diverse pharmacological properties, including serving as key scaffolds in the development of antiviral, antimicrobial, and anticancer agents . While specific biological data for this compound is not fully established, its molecular framework is highly relevant for probing novel therapeutic targets. The 1,3-thiazole ring is a common pharmacophore in drug discovery, and compounds containing this moiety have demonstrated activity through mechanisms such as enzyme inhibition . The presence of the 3,4-dimethoxyphenyl and 4-fluorophenyl substituents is strategically significant, as these groups are frequently employed to modulate a compound's electronic properties, lipophilicity, and binding affinity to biological targets, thereby influencing its overall research profile . Researchers can utilize this compound as a valuable building block or reference standard in projects aimed at designing and evaluating new chemical entities with potential bioactivity. Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Properties

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3S/c1-24-16-8-5-13(10-17(16)25-2)15-11-26-19(21-15)22-18(23)9-12-3-6-14(20)7-4-12/h3-8,10-11H,9H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOAJLLUUVWKNEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide typically involves the formation of the thiazole ring followed by the introduction of the acetamide group. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 4-fluorophenylacetic acid under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be necessary to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Applications

Research has indicated that compounds similar to N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide exhibit promising antimicrobial activities. For instance, studies have shown that thiazole derivatives can effectively combat both Gram-positive and Gram-negative bacterial strains as well as fungal species. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Case Study:
A study reported the synthesis of thiazole derivatives and evaluated their antimicrobial properties against various pathogens using turbidimetric methods. The results indicated that certain derivatives demonstrated significant antimicrobial activity against multiple strains, suggesting potential therapeutic applications in treating infections caused by resistant bacteria .

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. The compound has shown efficacy against several cancer cell lines, including breast adenocarcinoma (MCF7). The mechanism of action typically involves inducing apoptosis in cancer cells or inhibiting specific signaling pathways related to tumor growth .

Case Study:
In a notable study assessing the anticancer activity of thiazole derivatives, the compound demonstrated significant growth inhibition in MCF7 cell lines when subjected to Sulforhodamine B assays. This highlights its potential as a lead compound for further development into anticancer agents .

Pharmacological Insights

The pharmacokinetic properties of this compound are critical for its application in drug development. Studies have suggested favorable absorption and distribution characteristics due to its chemical structure. Molecular docking studies have also provided insights into how this compound interacts with biological targets at the molecular level .

Data Table: Summary of Biological Activities

Activity Type Target Methodology Results
AntimicrobialBacterial & Fungal StrainsTurbidimetric MethodSignificant activity against multiple strains
AnticancerMCF7 Cell LineSulforhodamine B AssayHigh growth inhibition observed
Molecular DockingVarious ReceptorsComputational ModelingInsights into binding affinities

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

The table below compares the target compound with key analogs, highlighting substituent differences and biological activities:

Compound Name (Reference) Thiazole Substituent Acetamide Substituent Key Structural Features Biological Activity (MIC or IC₅₀)
Target Compound 3,4-Dimethoxyphenyl 4-Fluorophenyl Electron-donating methoxy groups; fluorophenyl Not explicitly reported
N-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (14) 3-Chloro-4-fluorophenyl Methyl (acetamide) Electron-withdrawing Cl/F groups Synthesized for kinase activation studies
N-[4-(4-Chloro-3-methylphenyl)-1,3-thiazol-2-yl]acetamide (15) 4-Chloro-3-methylphenyl Methyl (acetamide) Steric hindrance from methyl group Evaluated in kinase modulation assays
2-(4-Chloro-3-methylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide 4-(4-Fluorophenyl) 4-Chloro-3-methylphenoxy Phenoxy linker with Cl/CH₃ substituents Antimicrobial activity (data not provided)
N-(4-Methylthiazol-2-yl)-2-m-tolylacetamide (107b) 4-Methyl m-Tolyl (3-methylphenyl) Methyl-thiazole with lipophilic m-tolyl group MIC: 6.25–12.5 μg/mL (broad-spectrum antibacterial)
N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide 4-(4-Fluorophenyl) 4-Methylphenylsulfanyl Sulfanyl group for enhanced solubility Commercial availability (biological data unspecified)
Key Observations:
  • Electron-Donating vs. Withdrawing Groups : The target compound’s 3,4-dimethoxyphenyl group contrasts with electron-withdrawing substituents (e.g., Cl/F in compound 14 ), which may alter electronic properties and binding kinetics.
  • Phenoxy vs.
  • Activity Trends : Compound 107b demonstrates potent antibacterial activity (MIC: 6.25–12.5 μg/mL), suggesting that methyl and m-tolyl groups synergize for efficacy. The target compound’s dimethoxy and fluorophenyl groups may prioritize antifungal or kinase-targeting applications, though specific data are lacking.
Antibacterial and Antifungal Activity:
  • Compound 107b (N-(4-methylthiazol-2-yl)-2-m-tolylacetamide) : Exhibited broad-spectrum antibacterial activity against Staphylococcus aureus and Escherichia coli (MIC: 6.25–12.5 μg/mL) .
  • Phenoxy Derivatives: Limited activity data are reported, but substituents like 4-chloro-3-methylphenoxy () may enhance Gram-positive targeting due to increased lipophilicity.
Kinase Modulation:
  • Compound 14 and 15 : Designed as c-Abl kinase activators, these analogs highlight the role of halogenated aryl groups in kinase binding . The target compound’s fluorophenyl group may similarly engage hydrophobic kinase pockets.

Commercial and Industrial Relevance

  • Industrial Availability : Compounds like N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyltriazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide (CAS 1091584-55-2) are marketed for research use, indicating industrial interest in complex thiazole derivatives .

Biological Activity

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, alongside structure-activity relationships (SAR) derived from various studies.

Chemical Structure and Properties

  • Molecular Formula : C15H15N5O3S2
  • Molar Mass : 377.44 g/mol
  • CAS Number : 455310-36-8
  • Density : 1.48 ± 0.1 g/cm³ (predicted)
  • pKa : 7.37 ± 0.50 (predicted)

Anticancer Activity

Research has shown that thiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Studies

  • Cytotoxicity Assay :
    • In a study assessing the cytotoxicity of thiazole derivatives, compounds similar to this compound showed IC50 values ranging from 1.61 to 1.98 µg/mL against Jurkat and A-431 cell lines, indicating potent activity compared to standard drugs like doxorubicin .
  • Mechanism of Action :
    • Molecular dynamics simulations revealed that similar compounds interact with proteins primarily through hydrophobic contacts, which may enhance their cytotoxic potential .

Antimicrobial Activity

The antimicrobial efficacy of thiazole derivatives has been extensively studied, with promising results against both Gram-positive and Gram-negative bacteria.

Research Findings

  • Compounds with structural similarities to this compound demonstrated significant antibacterial activity in comparative studies against standard antibiotics .

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The thiazole moiety in the compound contributes to its potential as an antioxidant agent.

Experimental Results

  • In vitro assays have indicated that thiazole-containing compounds can scavenge free radicals effectively, which is attributed to their electron-donating substituents on the aromatic rings .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially explained by examining its structure:

Structural FeatureImpact on Activity
Thiazole RingEssential for anticancer and antimicrobial activity
Dimethoxy SubstituentEnhances electron density and increases cytotoxicity
Fluorophenyl GroupContributes to selectivity and potency against cancer cells

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